4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Drug Discovery

This 3-carbonitrile-substituted 7-azaindole core, with a key 4-methyl group, is essential for precise SAR studies targeting kinases like FGFR, TAK1, and MAP4K2. Its low molecular weight (157.17 g/mol) and LogP (2.46) make it ideal for fragment-based drug discovery. Ensure assay validity; do not substitute with 4-chloro or 4-fluoro analogs. Consistent high purity (≥98%) guarantees reliable data for lead optimization.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B12276794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1)C#N
InChIInChI=1S/C9H7N3/c1-6-2-3-11-9-8(6)7(4-10)5-12-9/h2-3,5H,1H3,(H,11,12)
InChIKeyZZAPKSCSPGXQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Procurement-Ready Properties, Purity Specifications, and Structural Advantages for Kinase Inhibitor Research


4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1260385-78-1) is a heterocyclic building block of the 7-azaindole class, specifically a 3-carbonitrile-substituted pyrrolo[2,3-b]pyridine core bearing a methyl group at the 4-position . This compound is a foundational intermediate for medicinal chemistry programs targeting protein kinases, particularly fibroblast growth factor receptors (FGFRs) and mitogen-activated protein kinases (MAPKs) [1]. Key physicochemical properties include a molecular weight of 157.17 g/mol, a density of 1.3±0.1 g/cm³, and a calculated LogP of 2.46, which contributes to its utility in fragment-based drug discovery and structure-activity relationship (SAR) studies . Commercially, it is available at a minimum purity specification of 95% from multiple vendors, with long-term storage recommended in cool, dry conditions . This baseline establishes the compound's identity and core attributes as a research tool.

Why 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cannot Be Casually Substituted with Other 4-Substituted or Unsubstituted Azaindole Analogs


The 4-position of the pyrrolo[2,3-b]pyridine scaffold is a critical determinant of kinase selectivity and potency, as demonstrated by kinome-wide profiling studies showing that even minor substituent changes (e.g., methyl vs. hydrogen vs. halogen) can redirect inhibitory activity toward entirely different kinase families [1]. Specifically, a methyl group at the 4-position introduces distinct steric and electronic properties compared to 4-chloro, 4-fluoro, or unsubstituted analogs, which can alter the compound's binding mode, LogP, and subsequent cellular permeability. Without precise comparative data, substituting one 4-substituted azaindole for another risks invalidating SAR hypotheses and may lead to false negative or positive results in target validation studies. The evidence below provides quantifiable differentiators to guide informed selection.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Against Closest Azaindole Analogs


Physicochemical Differentiation: LogP and Molecular Weight Comparison to 4-Chloro and 4-Fluoro Analogs

The target compound (4-methyl) exhibits a calculated LogP of 2.46 and a molecular weight of 157.17 g/mol . In comparison, the 4-fluoro analog (MW: 161.14 g/mol) and 4-chloro analog (MW: 177.59 g/mol) have different physicochemical profiles . The unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a molecular weight of 143.15 g/mol [1]. The methyl group's hydrophobic contribution and molecular weight are intermediate between hydrogen and halogen substituents, which can impact solubility and membrane permeability in cellular assays.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Kinase Selectivity Profile Differentiation: 4-Methyl Substitution's Impact on MAPK vs. FGFR Targeting

A series of 4-substituted 1H-pyrrolo[2,3-b]pyridines, including 4-methyl derivatives, were evaluated in kinome-wide selectivity profiling assays. The 4-methyl substitution pattern is associated with potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, as well as off-target activity on p38α (MAPK14) and ABL [1]. In contrast, unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives have been reported as potent FGFR1/2/3 inhibitors with IC50 values of 7, 9, and 25 nM, respectively [2]. This divergent kinase targeting illustrates that the 4-methyl substituent, in the context of this scaffold, steers inhibition away from FGFRs and toward a distinct set of MAPKs, a critical distinction for target-specific probe development.

Kinase Inhibitors Structure-Activity Relationship (SAR) Selectivity Profiling

Purity and Availability: Vendor-Specified Minimum Purity for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is commercially available with a specified minimum purity of 95% . In comparison, the 4-fluoro analog is also commonly offered at 95% purity , while the 4-chloro analog is available at 96% purity from some vendors . The unsubstituted core scaffold is available at various purity grades but is often used as a fragment in crystallography [1]. The consistent availability of >95% pure 4-methyl analog ensures reliable use in synthesis and biological assays without the need for additional purification steps, reducing experimental variability and saving time.

Chemical Procurement Quality Control Research Reagents

Functional Group Tolerance: The Cyano Group as a Versatile Synthetic Handle in 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

The 3-carbonitrile group in 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a key synthetic handle for diversification into amides, tetrazoles, and other functional groups [1]. This is a class-level advantage shared by other 3-carbonitrile azaindoles, but the presence of the 4-methyl substituent in the target compound uniquely positions it for subsequent modifications that explore steric and electronic effects in kinase binding pockets. The nitrile's electron-withdrawing nature also modulates the electron density of the aromatic system, influencing reactivity in cross-coupling and cycloaddition reactions . While direct comparative kinetic data for this specific transformation is lacking across analogs, the established utility of the cyano group in pyrrolopyridine scaffolds supports its selection as a privileged intermediate.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Procurement-Guided Research Applications for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile


Lead Generation for MAPK Pathway Modulators (TAK1/MAP4K2)

This compound serves as a core scaffold for developing type II kinase inhibitors targeting TAK1 (MAP3K7) and MAP4K2, as evidenced by its inclusion in kinome-wide selectivity profiling studies [1]. Researchers aiming to develop selective chemical probes for these understudied MAPKs can utilize this building block to generate focused libraries and explore structure-activity relationships (SAR) around the 4-position.

Fragment-Based Drug Discovery (FBDD) for FGFR Antagonists

With a low molecular weight (157.17 g/mol) and a defined lipophilicity (LogP=2.46), 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is an ideal fragment for FBDD campaigns targeting fibroblast growth factor receptors (FGFRs) . The 3-carbonitrile group provides a synthetic handle for fragment growing and linking, while the 4-methyl group introduces a key steric element for exploring binding pocket selectivity.

SAR Studies on 4-Substituted Azaindoles

Given that even minor changes at the 4-position can alter kinase selectivity [2], this compound is essential for systematic SAR investigations comparing methyl, hydrogen, halogen, and other substituents. Its consistent purity (95%) and well-characterized physicochemical properties ensure reliable data generation across multiple analog series, minimizing confounding variables in potency and selectivity assays.

Synthesis of Diverse Heterocyclic Libraries via Nitrile Transformations

The 3-carbonitrile functionality enables a variety of synthetic transformations, including hydrolysis to amides and carboxylic acids, reduction to amines, and cycloaddition to tetrazoles [3]. This makes the compound a versatile intermediate for generating structurally diverse compound libraries for high-throughput screening against multiple kinase targets, thereby maximizing the value of a single procurement.

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